N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide
Description
N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropanecarboxamide moiety linked to a 2-chlorophenyl-substituted cyclobutyl group through an amino and oxobutyl chain. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.
Properties
IUPAC Name |
N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c19-15-6-2-1-5-14(15)18(10-4-11-18)21-16(22)7-3-12-20-17(23)13-8-9-13/h1-2,5-6,13H,3-4,7-12H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGSOROSDYZCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Cl)NC(=O)CCCNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclobutyl and cyclopropanecarboxamide intermediates. The key steps include:
Formation of the Cyclobutyl Intermediate: This involves the reaction of 2-chlorophenylmagnesium bromide with cyclobutanone to form 1-(2-chlorophenyl)cyclobutanol. This intermediate is then converted to 1-(2-chlorophenyl)cyclobutylamine through a reductive amination process.
Preparation of the Cyclopropanecarboxamide Intermediate: Cyclopropanecarboxylic acid is reacted with thionyl chloride to form cyclopropanecarbonyl chloride, which is then treated with ammonia to yield cyclopropanecarboxamide.
Coupling Reaction: The final step involves the coupling of 1-(2-chlorophenyl)cyclobutylamine with 4-oxobutyl cyclopropanecarboxamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide: shares structural similarities with other cyclopropanecarboxamide derivatives and 2-chlorophenyl-substituted compounds.
Cyclopropanecarboxamide derivatives: These compounds often exhibit unique chemical reactivity and biological activity due to the strained cyclopropane ring.
2-Chlorophenyl-substituted compounds: These compounds are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropanecarboxamide moiety with a 2-chlorophenyl-substituted cyclobutyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
